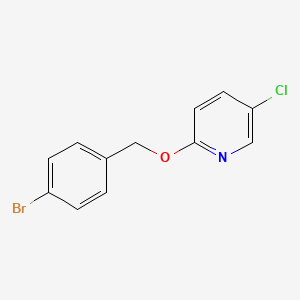

2-(4-Bromobenzyloxy)-5-chloropyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Chemistry and Related Fields

Pyridine scaffolds are ubiquitous in modern organic chemistry due to their wide-ranging applications. They are integral components of many natural products, including vitamins like niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6), as well as alkaloids. nih.gov In medicinal chemistry, the pyridine nucleus is a "privileged scaffold," meaning it is a structural framework that can bind to multiple biological targets. nih.gov This has led to the incorporation of pyridine moieties into a vast number of FDA-approved drugs with diverse therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents. nih.gov

The versatility of the pyridine ring stems from several key properties:

Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov

Solubility: The polar nature of the pyridine ring can enhance the aqueous solubility of drug candidates, a critical factor for their bioavailability.

Metabolic Stability: Incorporation of a pyridine ring can alter the metabolic profile of a molecule, potentially leading to improved stability and a longer duration of action. nih.gov

Synthetic Accessibility: The pyridine ring can be readily functionalized at various positions, allowing chemists to fine-tune the steric and electronic properties of a molecule to optimize its activity and selectivity.

Beyond pharmaceuticals, pyridine derivatives are also crucial in the agrochemical industry, where they are found in herbicides, fungicides, and insecticides. chemimpex.com Their unique chemical properties also make them valuable in materials science as ligands for catalysts and components of functional materials.

Overview of Halogenated Pyridines as Versatile Synthetic Intermediates

Halogenated pyridines, such as the 5-chloropyridine core of the title compound, are highly valuable building blocks in organic synthesis. The presence of halogen atoms on the pyridine ring significantly influences its reactivity and provides synthetic "handles" for further molecular elaboration. Halogens are excellent leaving groups in nucleophilic aromatic substitution reactions and are key participants in a wide array of metal-catalyzed cross-coupling reactions.

These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. Some of the most important transformations involving halogenated pyridines include:

| Reaction Type | Description | Reagents |

| Suzuki Coupling | Forms a new C-C bond between the pyridine ring and a boronic acid or ester. | Palladium catalyst, base |

| Heck Coupling | Forms a new C-C bond by coupling with an alkene. | Palladium catalyst, base |

| Buchwald-Hartwig Amination | Forms a new C-N bond by coupling with an amine. | Palladium catalyst, base |

| Sonogashira Coupling | Forms a new C-C bond by coupling with a terminal alkyne. | Palladium and copper catalysts, base |

| Nucleophilic Aromatic Substitution (SNAr) | The halogen is displaced by a nucleophile. | Strong nucleophile (e.g., alkoxide, amine) |

The specific positions of the halogens on the pyridine ring, as well as their nature (F, Cl, Br, I), dictate the regioselectivity and rate of these reactions. For instance, in 2-(4-Bromobenzyloxy)-5-chloropyridine, the bromine atom on the benzyloxy group and the chlorine atom on the pyridine ring offer distinct sites for selective functionalization. The bromine is typically more reactive in many cross-coupling reactions than chlorine, allowing for sequential modifications. This differential reactivity makes di-halogenated compounds particularly powerful intermediates for creating molecular diversity.

Structural Significance of Benzyloxy-Substituted Pyridines in Chemical Research

The benzyloxy group (a benzyl (B1604629) group linked through an oxygen atom) is another structurally significant feature of this compound. In synthetic chemistry, the benzyloxy group is often employed as a protecting group for hydroxyl functionalities due to its relative stability under a variety of reaction conditions and its susceptibility to cleavage under specific, mild conditions (e.g., hydrogenolysis).

When attached to a pyridine ring, as in a 2-benzyloxypyridine, this moiety serves several purposes:

Precursors to Pyridones: 2-Benzyloxypyridines are valuable precursors for the synthesis of N-benzyl-2-pyridones. acs.orgacs.org This transformation can be achieved through a lithium iodide-promoted O- to N-alkyl migration, providing an efficient route to these important heterocyclic structures which are found in many biologically active compounds. acs.orgacs.org

Scaffolding for Further Synthesis: The benzyl portion of the benzyloxy group can be substituted, as seen with the bromo-substituent in the title compound. This provides an additional site for chemical modification, allowing for the extension of the molecular structure and the introduction of new functional groups. For instance, the bromine atom on the benzyl ring can participate in its own set of cross-coupling reactions, further expanding the synthetic possibilities.

Structure

3D Structure

Properties

Molecular Formula |

C12H9BrClNO |

|---|---|

Molecular Weight |

298.56 g/mol |

IUPAC Name |

2-[(4-bromophenyl)methoxy]-5-chloropyridine |

InChI |

InChI=1S/C12H9BrClNO/c13-10-3-1-9(2-4-10)8-16-12-6-5-11(14)7-15-12/h1-7H,8H2 |

InChI Key |

ACRWUQBRISVZHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1COC2=NC=C(C=C2)Cl)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 2 4 Bromobenzyloxy 5 Chloropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-(4-Bromobenzyloxy)-5-chloropyridine, the spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the bromophenyl ring, and the benzylic methylene (B1212753) bridge.

Pyridine Ring Protons: The three protons on the 5-chloropyridine ring would appear in the aromatic region (typically δ 6.5-8.5 ppm). Their specific chemical shifts and coupling patterns (doublets and doublets of doublets) would confirm their relative positions.

Bromophenyl Ring Protons: The four protons on the 4-bromophenyl ring would also resonate in the aromatic region, likely appearing as two distinct doublets due to the symmetry of the para-substitution.

Methylene Protons (-CH₂-): A characteristic singlet would be expected for the two benzylic protons of the -O-CH₂- group, typically appearing in the range of δ 4.5-5.5 ppm.

¹³C NMR spectroscopy detects the carbon nuclei, providing a map of the carbon skeleton. The spectrum for this compound would display a unique signal for each chemically distinct carbon atom.

Pyridine Ring Carbons: Five signals would correspond to the carbons of the 5-chloropyridine ring. The carbon atom bonded to the oxygen (C2) would be significantly downfield, while the carbon bonded to chlorine (C5) would also show a characteristic shift.

Bromophenyl Ring Carbons: Four signals would be expected for the 4-bromophenyl ring carbons due to symmetry. The carbon attached to the bromine atom and the carbon attached to the benzylic group would have distinct chemical shifts.

Methylene Carbon (-CH₂-): A single peak in the aliphatic region (typically δ 60-80 ppm) would correspond to the benzylic methylene carbon.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity of protons within the pyridine and bromophenyl rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This would show direct one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

HRMS is an essential tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₉BrClNO), HRMS would provide a high-accuracy mass measurement of the molecular ion, confirming its chemical formula. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, further validating the compound's identity. Analysis of the fragmentation pattern would likely show cleavage at the benzylic ether bond, yielding characteristic fragments of the 4-bromobenzyl cation and the 5-chloropyridin-2-olate anion.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to display several key absorption bands.

| Functional Group | **Expected Absorption Range (cm⁻¹) ** |

| C-O-C (Aryl ether stretch) | 1270-1230 (asymmetric), 1075-1020 (symmetric) |

| Aromatic C=C Stretch | 1600-1450 |

| Aromatic C-H Stretch | 3100-3000 |

| C-Cl Stretch | 850-550 |

| C-Br Stretch | 690-515 |

| =C-H Bending (out-of-plane) | 900-675 |

This is an interactive data table. The values are based on typical ranges for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems and chromophores. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λmax) characteristic of the substituted pyridine and benzene (B151609) rings. These absorptions are due to π → π* electronic transitions within the aromatic systems. The specific wavelengths and intensities of these absorptions would be influenced by the combination of the chloro, bromo, and benzyloxy substituents.

Single Crystal X-ray Diffraction (SCXRD) for Definitive Three-Dimensional Structure Determination

In a typical SCXRD analysis of such derivatives, the resulting data would be presented in a standardized format, as shown in the interactive table below, which is a hypothetical representation for a related derivative. This table would include key parameters that define the crystal's unit cell and the quality of the structural refinement.

Hypothetical Crystallographic Data for a Bromobenzyloxy-Chloropyridine Derivative

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The space group provides a detailed description of the symmetry elements within the crystal. |

| a (Å) | 10.123 | The lengths of the unit cell edges. |

| b (Å) | 15.456 | |

| c (Å) | 8.789 | |

| β (°) | 98.76 | The angle of the unit cell. |

| Volume (ų) | 1358.9 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| R-factor (%) | 4.5 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Analysis of such data for related compounds often reveals key structural motifs, such as the planarity of aromatic rings and the dihedral angles between them, which are influenced by the electronic and steric effects of the substituents.

A significant bottleneck in SCXRD is the requirement for high-quality single crystals of sufficient size (typically at least 10 μm in each dimension). rsc.org Many organic compounds, including potentially this compound, can be challenging to crystallize. The process of crystallization is kinetically hindered and requires a supersaturated solution for crystal growth to occur. mit.edu Several techniques have been developed to facilitate the crystallization of such "difficult" compounds.

Commonly employed methods include:

Slow Evaporation: This is one of the simplest and most common methods, where the solvent is slowly evaporated from a saturated or nearly saturated solution of the compound. ufl.edutamu.edu The gradual increase in concentration leads to supersaturation and subsequent crystal formation. mit.edu The choice of solvent is critical, and it is often beneficial to use vessels made of materials like polypropylene (B1209903) or teflon to prevent the solvent from creeping up the walls. tamu.eduuu.nl

Vapor Diffusion: This technique is often very successful and involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a "precipitant" or "anti-solvent" in which the compound is insoluble. mit.eduufl.edu The solvent from the compound's solution has a higher vapor pressure and slowly diffuses into the precipitant, leading to a gradual increase in the concentration of the precipitant in the compound's solution, inducing crystallization. mit.edu

Liquid-Liquid Diffusion: In this method, a concentrated solution of the compound is carefully layered with a miscible precipitant in which the compound is less soluble. mit.edu Crystals form at the interface where the two liquids slowly mix. A variation involves freezing the lower layer before adding the second liquid to ensure a clean separation. mit.edu

Cooling: A saturated solution of the compound is prepared, often at an elevated temperature, and then allowed to cool slowly. rsc.orgufl.edu Many compounds are more soluble in hot solvents, and as the solution cools, the solubility decreases, leading to supersaturation and crystallization. mit.edu Placing the solution in a freezer is a common application of this method. ufl.edu

Microbatch Under-Oil Crystallization: This technique is particularly useful for water-soluble organic salts. An aqueous solution of the compound is placed under a layer of oil, which controls the slow concentration of the salt solution over time, leading to nucleation and crystal growth. rsc.org

The success of these techniques often depends on the purity of the compound, the choice of solvents, and maintaining a clean and undisturbed environment. ufl.edutamu.edu

Emerging and Complementary Techniques in Structural Elucidation (e.g., Micro-Electron Diffraction (MicroED))

In recent years, Micro-Electron Diffraction (MicroED) has emerged as a powerful technique for the structural elucidation of small organic molecules, particularly for those that are difficult to crystallize into sizes suitable for SCXRD. acs.orgresearchgate.netnih.gov MicroED is a cryo-electron microscopy (cryo-EM) method that uses an electron beam to obtain diffraction data from nanocrystals, which can be thousands to a billionth of the volume of crystals required for X-ray diffraction. hhu.deacs.orgnih.gov

The primary advantage of MicroED lies in its ability to work with extremely small crystals, thereby circumventing a major hurdle in traditional crystallography. nih.gov This is possible because electrons interact with matter much more strongly than X-rays. nih.gov The technique involves collecting electron diffraction data as a movie while continuously rotating a nanocrystal in a cryo-electron microscope. nih.gov This data can then be processed using standard crystallographic software to determine the three-dimensional structure. nih.gov

MicroED has been successfully applied to a range of pharmaceutical compounds, demonstrating its potential as a routine analytical tool for absolute structural elucidation. acs.org It is particularly advantageous for beam-sensitive materials, as data collection is rapid. acs.org While traditionally unable to determine absolute configuration, recent advancements may overcome this limitation. hhu.de Another emerging technique is small-molecule serial femtosecond X-ray crystallography (smSFX), which uses an X-ray free-electron laser to obtain diffraction patterns from microcrystalline suspensions, offering another avenue for analyzing beam-sensitive and microcrystalline materials. escholarship.orgnih.gov

Chemical Transformations and Derivatization of 2 4 Bromobenzyloxy 5 Chloropyridine and Analogues

Cross-Coupling Reactions of Halogenated Pyridine (B92270) Moieties

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing new carbon-carbon and carbon-heteroatom bonds, and they are particularly well-suited for the modification of halogenated aromatic and heteroaromatic systems. In molecules like 2-(4-bromobenzyloxy)-5-chloropyridine, the presence of two different halogen atoms on two separate aromatic rings opens up possibilities for selective and sequential functionalization.

Suzuki-Miyaura Coupling with Boronic Acids/Esters for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for forming aryl-aryl bonds. A key principle governing the selectivity of this reaction in polyhalogenated substrates is the relative reactivity of the carbon-halogen bonds. Generally, the order of reactivity is C-I > C-Br > C-Cl. rsc.org This predictable trend is crucial for the regioselective derivatization of dihalo compounds.

In the case of this compound, the molecule possesses a C-Br bond on the phenyl ring and a C-Cl bond on the pyridine ring. Based on the established reactivity hierarchy, the C-Br bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond. Consequently, a Suzuki-Miyaura coupling reaction with an arylboronic acid or ester would be expected to occur selectively at the 4-position of the benzyl (B1604629) group, leaving the 5-chloro substituent on the pyridine ring untouched. This has been demonstrated in analogous systems; for example, 5-bromo-2-chloropyridine (B1630664) undergoes Suzuki-Miyaura coupling preferentially at the C5 position, corresponding to the bromo substituent. rsc.org

This selective reactivity allows for the synthesis of biaryl structures on the benzyloxy side chain while preserving the chloropyridine moiety for subsequent transformations.

Table 4.1: Regioselective Suzuki-Miyaura Coupling

| Reactant 1 | Coupling Partner | Catalyst System (Typical) | Expected Major Product |

|---|

Palladium-Catalyzed Carbon-Heteroatom and Carbon-Carbon Bond Formations

The regioselectivity observed in Suzuki-Miyaura couplings generally extends to other palladium-catalyzed reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig aminations. The initial oxidative addition step, which is typically rate-determining, is more facile for the C-Br bond than the C-Cl bond. This allows for the selective introduction of various functional groups at the para-position of the benzyl ring.

While specific ligand systems and reaction conditions can sometimes be tuned to enhance the reactivity of C-Cl bonds, the inherent reactivity difference usually dictates the outcome. acs.orgnsf.gov Therefore, reactions such as the coupling of alkenes (Heck), terminal alkynes (Sonogashira), or amines (Buchwald-Hartwig) would preferentially occur at the brominated phenyl ring of this compound. This provides a robust strategy for building molecular complexity on the benzyloxy portion of the molecule.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes halogenated pyridines susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally not feasible for unactivated aryl halides like bromobenzene. The presence of the chlorine atom at the 5-position of this compound provides a handle for such transformations. youtube.com

The SNAr mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the expulsion of the halide leaving group. nih.gov This reaction is often facilitated by heating and the use of a base. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the chloride, allowing for the introduction of diverse functionalities onto the pyridine core. This reactivity is orthogonal to the palladium-catalyzed cross-coupling at the C-Br bond, enabling a sequential functionalization strategy.

Table 4.2: Nucleophilic Aromatic Substitution at the C5-Position

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R₂NH | 5-(Dialkylamino)-2-(4-bromobenzyloxy)pyridine |

| Alkoxide | NaOR | 5-Alkoxy-2-(4-bromobenzyloxy)pyridine |

Functionalization and Modification of the Benzyloxy Side Chain

Beyond cross-coupling reactions at the bromine-substituted carbon, the benzyloxy side chain can undergo other chemical modifications. The benzylic C-H bonds exhibit enhanced reactivity due to their proximity to the aromatic ring, allowing for free-radical halogenation, such as Wohl-Ziegler bromination, to introduce a halogen at the benzylic position (Ar-CH₂-O-Py → Ar-CHBr-O-Py). wikipedia.org This new functionality can then be used for subsequent nucleophilic substitution reactions.

Furthermore, the ether linkage itself can be cleaved. Hydrogenolysis, typically using a palladium catalyst and a hydrogen source, is a common method for cleaving benzyl ethers to yield an alcohol (in this case, 5-chloro-2-hydroxypyridine) and toluene (B28343) (from the de-brominated benzyl group). It is also possible to achieve O- to N-alkyl migration under certain conditions, which would transform the 2-benzyloxypyridine into an N-benzyl pyridone. acs.org

Regioselective Reactivity Patterns of Dihalo-substituted Pyridine Ethers

The synthetic utility of dihalo-substituted pyridine ethers like this compound is largely defined by the predictable regioselectivity of their reactions. The two halogen atoms, situated in different electronic environments, exhibit orthogonal reactivity.

Palladium-Catalyzed Cross-Coupling: The C(sp²)-Br bond on the electron-rich phenyl ring is significantly more reactive towards oxidative addition with palladium(0) catalysts than the C(sp²)-Cl bond on the electron-deficient pyridine ring. This allows for selective functionalization of the benzyl moiety. rsc.org

Nucleophilic Aromatic Substitution: Conversely, the C(sp²)-Cl bond on the pyridine ring is activated for SNAr reactions due to the electron-withdrawing nature of the pyridine nitrogen, while the C-Br bond on the phenyl ring is largely unreactive towards nucleophiles under typical SNAr conditions. youtube.comnih.gov

This differential reactivity allows for a stepwise and controlled approach to the synthesis of complex, highly substituted pyridine derivatives. One can first perform a palladium-catalyzed cross-coupling on the benzyl group, followed by a nucleophilic aromatic substitution on the pyridine ring, or vice versa, to access a wide array of molecular architectures.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

The conventional synthesis of aryl ethers often involves harsh reaction conditions, stoichiometric reagents, and volatile organic solvents, posing environmental and economic challenges. Future research should prioritize the development of sustainable synthetic routes to 2-(4-Bromobenzyloxy)-5-chloropyridine.

Green chemistry principles can be applied by exploring methodologies such as microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields in the preparation of other pyridine (B92270) derivatives. nih.gov The use of environmentally benign solvents like water or ionic liquids, or even solvent-free conditions, represents another critical area for investigation. researchgate.netmdpi.com Catalyst development is also paramount; exploring recyclable, non-toxic catalysts, such as iron-based catalysts, could provide greener alternatives to traditional methods. rsc.org A comparative analysis of potential green synthetic routes could focus on metrics like atom economy, E-factor (Environmental Factor), and process mass intensity (PMI) to quantify the environmental benefits.

Table 1: Proposed Green Synthesis Methodologies for Future Investigation

| Methodology | Potential Catalyst | Solvent System | Key Advantages | Research Focus |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Phase Transfer Catalyst (e.g., TBAB) | Water or Ethanol/Water | Reduced reaction time, improved energy efficiency, higher yields. nih.gov | Optimization of power, temperature, and reaction time; catalyst recyclability. |

| Ultrasound-Assisted Synthesis | None (mechanical activation) | Bio-derived solvents (e.g., Cyrene) | Enhanced mass transfer, potential for lower reaction temperatures. | Frequency and power optimization; investigation of sonochemical mechanism. |

| Catalysis in Aqueous Media | Water-soluble phosphine (B1218219) ligands with Pd or Cu | Water with surfactant | Avoidance of volatile organic compounds, simplified product isolation. | Ligand design for stability and activity in water; micellar catalysis. |

Exploration of Novel Catalytic Reactions and Cascade Processes

The ether linkage and halogen atoms on this compound are prime targets for novel catalytic transformations. The C–O bond, while robust, can be activated using specialized catalytic systems, opening pathways for derivatization that are currently underexplored.

Research into nickel-catalyzed cross-coupling reactions could enable the cleavage of the C(aryl)–O bond, allowing the pyridine scaffold to be coupled with a variety of nucleophiles. acs.orgresearchgate.net This would transform the ether into a versatile functional handle. Furthermore, the bromine and chlorine atoms provide orthogonal sites for sequential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the construction of complex molecular architectures.

Cascade reactions, where multiple bond-forming events occur in a single operation, offer an elegant approach to increasing molecular complexity rapidly. A potential cascade could involve an initial coupling at the bromine position, followed by an intramolecular cyclization triggered by a secondary catalytic event, leading to novel heterocyclic systems.

Table 2: Potential Catalytic Transformations for Derivatization

| Reaction Type | Catalytic System | Target Bond | Potential Products | Research Objective |

|---|---|---|---|---|

| C–O Bond Cross-Coupling | Ni(COD)2 / PCy3 | Aryl Ether C–O | 5-Chloro-2-arylpyridines | Develop selective C–O activation in the presence of C–Cl and C–Br bonds. acs.org |

| Sequential Cross-Coupling | Pd(PPh3)4 / CuI | C–Br then C–Cl | Di-substituted pyridine derivatives | Achieve high regioselectivity by exploiting differential reactivity of C–Br and C–Cl bonds. |

| Heck-type Cascade Reaction | Palladium acetate (B1210297) / Phosphine ligand | C–Br | Fused polycyclic pyridine systems | Design substrates and conditions for efficient intramolecular cyclization post-intermolecular coupling. |

Advanced Characterization of Complex Derivatives in Challenging Matrices

As more complex derivatives of this compound are synthesized, their detection and characterization, particularly at trace levels or within complex biological or environmental matrices, will become increasingly challenging. Future research must focus on developing and applying advanced analytical methodologies.

Techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) could be invaluable for separating and identifying closely related analogues or metabolites in complex mixtures. chromatographyonline.com For non-volatile or thermally labile derivatives, ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) offers the necessary sensitivity and selectivity. acs.org The presence of multiple halogen atoms (Cl, Br) provides a distinct isotopic signature that can be exploited for confident identification using MS. Furthermore, developing methods for total organic halogen (TOX) analysis could be crucial for monitoring the presence of the parent compound and its halogenated derivatives in environmental samples. rsc.org

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and molecular design. acs.org These tools can be applied to accelerate the discovery of novel derivatives of this compound with desired properties.

Table 3: Application of AI/ML in the Study of this compound

| AI/ML Application | Model Type | Input Data | Predicted Output | Research Goal |

|---|---|---|---|---|

| Reaction Optimization | Bayesian Optimization, Neural Networks | Reactants, reagents, solvents, temperature, time. researchgate.net | Reaction yield, selectivity. | To identify the most efficient and sustainable conditions for synthesis and functionalization. |

| Retrosynthesis Planning | Transformer-based models, Monte Carlo Tree Search | Target molecule structure. | Plausible synthetic pathways. | To discover non-obvious and cost-effective routes to complex derivatives. |

| Property Prediction (QSAR) | Random Forest, Support Vector Machines, Graph Neural Networks | Molecular descriptors, fingerprints. | Biological activity, toxicity, solubility. | To guide the design of new analogues with improved properties for specific applications. |

Investigation of Emerging Applications in Interdisciplinary Scientific Domains

The structural features of this compound suggest potential applications beyond its role as a synthetic intermediate. Its electron-deficient pyridine ring and potential for intermolecular interactions (e.g., halogen bonding) make it an interesting candidate for materials science and chemical biology.

In materials science, derivatives could be explored as building blocks for functional organic materials, such as liquid crystals or organic light-emitting diodes (OLEDs), where the polarizable halogen atoms and aromatic systems can influence electronic properties and molecular packing. In medicinal chemistry, the pyridine scaffold is a well-known pharmacophore present in numerous drugs. nih.gov Future work could involve synthesizing a library of derivatives and screening them for biological activity against various targets, such as kinases or G-protein coupled receptors. The compound could also serve as a chemical probe to study biological systems, where the bromine atom allows for photo-crosslinking or serves as a heavy-atom handle for X-ray crystallography.

Q & A

Q. What are the standard methods for synthesizing 2-(4-bromobenzyloxy)-5-chloropyridine, and what challenges arise during purification?

The synthesis typically involves O-alkylation of 5-chloro-2-hydroxypyridine with 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF or acetone). A key challenge is avoiding N-alkylation side reactions due to competing nucleophilic sites on the pyridine ring. Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve high purity (>99%) .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 4.3665(3) Å, b = 22.5576(17) Å, c = 12.1286(10) Å, and β = 99.028(7)°. Refinement using SHELXL (via Olex2) reveals intermolecular C–H···O hydrogen bonds stabilizing the lattice, critical for understanding packing efficiency .

Q. What safety precautions are essential when handling this compound in synthetic workflows?

While specific safety data for this compound is limited, analogous brominated/chlorinated aromatics require:

- Use of nitrile gloves and fume hoods to avoid skin/eye contact and inhalation.

- Avoidance of metal catalysts (e.g., Pd) in reactions to prevent halogen displacement hazards.

- Proper disposal via certified waste management services due to potential environmental persistence .

Advanced Research Questions

Q. How do halogen substituents (Br, Cl) influence the compound’s reactivity in cross-coupling reactions?

The bromine atom at the benzyl position serves as a superior leaving group in Suzuki-Miyaura couplings compared to chlorine, enabling selective functionalization. Computational studies (DFT) show that the C–Br bond dissociation energy (~68 kcal/mol) is lower than C–Cl (~81 kcal/mol), favoring oxidative addition with Pd(0) catalysts. This reactivity is leveraged to synthesize biaryl derivatives for drug discovery .

Q. What intermolecular interactions dominate the solid-state structure, and how do they affect material properties?

SCXRD analysis identifies weak C–H···O hydrogen bonds (2.5–2.7 Å) and π-π stacking (centroid distance ~3.8 Å) between pyridine and bromobenzyl rings. These interactions contribute to a melting point of 142–144°C and moderate thermal stability (decomposition >250°C). Such data guide co-crystal engineering for enhanced solubility or bioavailability .

Q. How can computational modeling predict the compound’s biological activity?

Docking studies (AutoDock Vina) with cytochrome P450 enzymes reveal favorable binding (ΔG ≈ -8.2 kcal/mol) via halogen bonding between Br and Pro-254 residues. MD simulations further show stable binding over 100 ns, suggesting potential as a metabolic inhibitor. Experimental validation via enzyme assays (e.g., CYP3A4 inhibition) is recommended to confirm these predictions .

Q. What are the limitations of SHELX refinement for this compound’s crystallographic data?

SHELXL struggles with modeling disorder in the bromobenzyl group due to limited diffraction resolution (e.g., Rint > 0.05). For high-quality data (I/σ(I) > 10), anisotropic displacement parameters (ADPs) are refined, but twinning or low symmetry may require alternative software (e.g., CRYSTALS) for robust convergence .

Q. How does the compound’s electronic structure impact its UV-Vis and fluorescence properties?

TD-DFT calculations (B3LYP/6-311++G**) predict a λmax at 275 nm (π→π* transition) with weak fluorescence (ΦF ~0.1) due to heavy atom (Br, Cl) quenching. Substitution with electron-donating groups (e.g., –OCH₃) red-shifts absorption, enabling tunability for optoelectronic applications .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.